2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}acetohydrazide
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-{(E)-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}ACETOHYDRAZIDE is a complex organic compound that features a combination of benzimidazole, oxadiazole, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-{(E)-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the oxadiazole ring: This step often involves cyclization reactions using hydrazides and nitriles under dehydrating conditions.
Coupling with the furan ring: The final step involves the condensation of the benzimidazole-oxadiazole intermediate with a furan aldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-{(E)-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-{(E)-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules, potentially serving as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-{(E)-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole-derived compounds: These compounds share the oxadiazole ring and exhibit similar energetic properties.
Benzimidazole derivatives: Compounds with the benzimidazole ring are known for their biological activity and are used in various pharmaceutical applications.
Furan derivatives: These compounds are widely used in organic synthesis and materials science due to their stability and reactivity.
Uniqueness
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-{(E)-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}ACETOHYDRAZIDE is unique due to its combination of three distinct heterocyclic rings, which imparts a range of chemical and physical properties. This structural complexity allows for diverse applications and makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C22H16ClN7O3 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H16ClN7O3/c23-14-5-3-4-13(10-14)18-9-8-15(32-18)11-25-27-19(31)12-30-17-7-2-1-6-16(17)26-22(30)20-21(24)29-33-28-20/h1-11H,12H2,(H2,24,29)(H,27,31)/b25-11+ |
InChI Key |
OFGILAYHJGVFRE-OPEKNORGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)C5=NON=C5N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C5=NON=C5N |
Origin of Product |
United States |
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